N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1215483-06-9
VCID: VC7484375
InChI: InChI=1S/C19H22ClN3O2S2.ClH/c1-4-22(5-2)10-11-23(18(24)15-7-6-12-26-15)19-21-16-14(25-3)9-8-13(20)17(16)27-19;/h6-9,12H,4-5,10-11H2,1-3H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CS3.Cl
Molecular Formula: C19H23Cl2N3O2S2
Molecular Weight: 460.43

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

CAS No.: 1215483-06-9

Cat. No.: VC7484375

Molecular Formula: C19H23Cl2N3O2S2

Molecular Weight: 460.43

* For research use only. Not for human or veterinary use.

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE - 1215483-06-9

Specification

CAS No. 1215483-06-9
Molecular Formula C19H23Cl2N3O2S2
Molecular Weight 460.43
IUPAC Name N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]thiophene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C19H22ClN3O2S2.ClH/c1-4-22(5-2)10-11-23(18(24)15-7-6-12-26-15)19-21-16-14(25-3)9-8-13(20)17(16)27-19;/h6-9,12H,4-5,10-11H2,1-3H3;1H
Standard InChI Key MSDHWZUFFUJSAR-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CS3.Cl

Introduction

Benzothiazole derivatives are a class of heterocyclic compounds containing a fused benzene and thiazole ring system. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural versatility of the benzothiazole scaffold makes it an attractive core for drug discovery and development.

Example:

  • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine (PubChem CID: 56724797) has a molecular weight of 286.74 g/mol and is recognized for its potential as a bioactive molecule .

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives typically involves cyclization reactions that form the fused heterocyclic ring system. Key steps include:

  • Formation of the Benzothiazole Core:

    • Cyclization of o-aminothiophenols with carbonyl compounds.

    • Use of catalysts to optimize yield and purity.

  • Introduction of Substituents:

    • Functional groups like halogens (e.g., chlorine) or alkoxy groups (e.g., methoxy) are added to enhance biological activity.

  • Amide Formation:

    • Reaction with carboxylic acid derivatives to introduce amide linkages.

Example:

The compound N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonamido)benzamide involves the formation of a sulfonamide group linked to the benzothiazole core.

Biological Applications

Benzothiazole derivatives exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets.

Antimicrobial Activity

Many benzothiazole derivatives act as potent inhibitors of bacterial and fungal growth by interfering with essential metabolic pathways .

Anticancer Potential

Certain derivatives demonstrate cytotoxic activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Table 2: Biological Activities of Selected Benzothiazole Derivatives

Compound NameActivityTarget
N-(7-chloro-4-methoxybenzothiazolyl)-glycineAntimicrobialBacterial enzymes
N-(7-chloro-benzothiazolyl)-sulfonamideAntibacterialFolate synthesis pathway
N-(benzothiazolyl)-fluorobenzamideAnticancerBreast cancer cell lines

Challenges in Research

Although benzothiazole derivatives show promising biological activities, challenges such as poor solubility, bioavailability, and toxicity must be addressed during drug development.

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